Cas no 4424-20-8 (2,3,4,5-tetrahydro-1H-3-benzazepine)

4424-20-8 structure
Nome del prodotto:2,3,4,5-tetrahydro-1H-3-benzazepine
2,3,4,5-tetrahydro-1H-3-benzazepine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
- 1H-3-Benzazepine, 2,3,4,5-tetrahydro-
- 2,3,4,5-Tetrahydro-1H-3-benzazepine
- 5-Azabenzocycloheptene
- BAS 03334745
- tetrahydro-3-benzazepine
- tetrahydro-1H-benzo[d]azepine
- AMY22742
- 6095AB
- BDBM50477836
- CT0082
- SBB086557
- STK085105
- 1H,2H,3H,4H,5H-benzo[d]azepine
- AB16913
- AS06230
- CM13903
- SB10627
- WT82163
- 1,2,4,5-tetrahydro-3H-3-benzazepine
- 2,3,4,5-
- DTXSID80362774
- AKOS000650407
- CS-0139564
- MFCD04012620
- 2,3,4,5-tetrahydro-1H-benz[d]azepine
- CHEMBL253155
- BB 0237435
- SY024393
- BS-13483
- A849636
- SCHEMBL175146
- MWVMYAWMFTVYED-UHFFFAOYSA-N
- PD121102
- FT-0650600
- EN300-79120
- Z368542280
- 4424-20-8
- DB-008115
- 1,2,4,5-Tetrahydro-3H-3-benzazepine; 2,3,4,5-Tetrahydro-1H-3-benzazepine; 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
- 2,3,4,5-tetrahydro-1H-3-benzazepine
-
- MDL: MFCD04012620
- Inchi: 1S/C10H13N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4,11H,5-8H2
- Chiave InChI: MWVMYAWMFTVYED-UHFFFAOYSA-N
- Sorrisi: N1([H])C([H])([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C1([H])[H]
Proprietà calcolate
- Massa esatta: 147.10500
- Massa monoisotopica: 147.105
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 108
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 12
Proprietà sperimentali
- Densità: 0.981±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 110-120 ºC (11 Torr)
- Punto di infiammabilità: 114.9±14.2 ºC,
- Indice di rifrazione: 1.565 (589.3 nm 20 ºC)
- Solubilità: Leggermente solubile (7,8 g/l) (25°C),
- PSA: 12.03000
- LogP: 1.70360
2,3,4,5-tetrahydro-1H-3-benzazepine Informazioni sulla sicurezza
- Codice categoria di pericolo: R20/21/22;R34
- Istruzioni di sicurezza: S23; S26; S36/37/39; S45
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Frasi di rischio:R20/21/22; R34
2,3,4,5-tetrahydro-1H-3-benzazepine Dati doganali
- CODICE SA:29339900
2,3,4,5-tetrahydro-1H-3-benzazepine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79120-10.0g |
2,3,4,5-tetrahydro-1H-3-benzazepine |
4424-20-8 | 95.0% | 10.0g |
$477.0 | 2025-03-21 | |
eNovation Chemicals LLC | D552613-1G |
2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE |
4424-20-8 | 95% | 1g |
$155 | 2024-05-23 | |
Enamine | EN300-79120-1.0g |
2,3,4,5-tetrahydro-1H-3-benzazepine |
4424-20-8 | 95.0% | 1.0g |
$60.0 | 2025-03-21 | |
abcr | AB261946-1g |
2,3,4,5-Tetrahydro-1H-benzo[d]azepine, 95%; . |
4424-20-8 | 95% | 1g |
€181.40 | 2025-02-20 | |
Alichem | A019097523-5g |
2,3,4,5-Tetrahydro-1H-benzo[d]azepine |
4424-20-8 | 95% | 5g |
$567.12 | 2023-09-01 | |
Apollo Scientific | OR318069-1g |
2,3,4,5-Tetrahydro-1H-benzo[d]azepine |
4424-20-8 | 90+% | 1g |
£132.00 | 2023-09-02 | |
TRC | A795190-100mg |
5-Azabenzocycloheptene |
4424-20-8 | 100mg |
$ 64.00 | 2023-04-19 | ||
eNovation Chemicals LLC | D552613-5G |
2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE |
4424-20-8 | 95% | 5g |
$465 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X30515-1g |
2,3,4,5-Tetrahydro-1H-benzo[d]azepine |
4424-20-8 | 95% | 1g |
¥586.0 | 2024-07-18 | |
ChemScence | CS-0139564-1g |
2,3,4,5-Tetrahydro-1H-3-benzazepine |
4424-20-8 | 99.11% | 1g |
$126.0 | 2022-04-27 |
2,3,4,5-tetrahydro-1H-3-benzazepine Letteratura correlata
-
Ganesh S. Ghotekar,Devidas A. More,Viswanadh Nalla,M. Muthukrishnan New J. Chem. 2019 43 16876
-
Jianqiang Fan,Ye Wang,Xuefu Hu,Yungen Liu,Chi-Ming Che Org. Chem. Front. 2023 10 1368
-
3. Rearrangement of 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinesRobert M. McMahon,Craig W. Thornber,Somsak Ruchirawat J. Chem. Soc. Perkin Trans. 1 1982 2163
-
Muhammad Latif,Zaman Ashraf,Sulman Basit,Abdul Ghaffar,Muhammad Sohail Zafar,Aamer Saeed,Sultan Ayoub Meo RSC Adv. 2018 8 16470
-
Ganesh S. Ghotekar,Devidas A. More,Viswanadh Nalla,M. Muthukrishnan New J. Chem. 2019 43 16876
4424-20-8 (2,3,4,5-tetrahydro-1H-3-benzazepine) Prodotti correlati
- 756500-61-5(methyl2-(2-methylphenyl)ethylamine)
- 1017464-01-5(6-iodoquinoline-2-carboxylic acid)
- 1566201-11-3((hex-5-en-2-yl)(pyridin-3-yl)methylamine)
- 946249-99-6(N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-methylbenzene-1-sulfonamide)
- 2138112-65-7(tert-butyl 2-({2-(dimethylamino)ethylamino}methyl)-7-azabicyclo2.2.1heptane-7-carboxylate)
- 2229410-00-6(N,N-diethyl-4-(2-methylbut-3-yn-2-yl)aniline)
- 2225141-65-9(3-Pyridinesulfinic acid, 5-chloro-2-methoxy-)
- 744236-28-0((E)-N-(furan-2-ylmethyl)-N-(2-oxo-2-phenothiazin-10-ylethyl)-2-phenylethenesulfonamide)
- 899214-32-5(6-Ethyl-3-(4-ethylbenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one)
- 2229566-13-4(tert-butyl N-(4-amino-2-methyl-1-phenylbutyl)carbamate)
Fornitori consigliati
atkchemica
(CAS:4424-20-8)2,3,4,5-tetrahydro-1H-3-benzazepine

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:4424-20-8)2,3,4,5-tetrahydro-1H-3-benzazepine

Purezza:99%
Quantità:5g
Prezzo ($):469.0